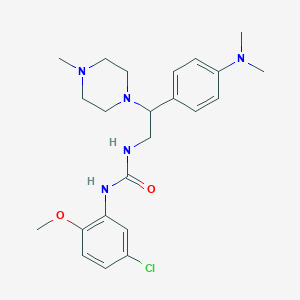

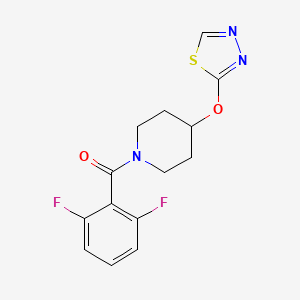

2-(4-chlorophenoxy)-N-((5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of the compound 2-(4-chlorophenoxy)-N-((5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide involves a multi-step process starting with 4-chlorophenoxyacetic acid as the precursor. The synthesis pathway includes esterification, treatment with hydrazine hydrate, ring closure, and final substitution at the thiol position with electrophiles, N-substituted-2-bromoacetamides. The spectral analysis data, including IR, 1H-NMR, and EI-MS, confirmed the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For instance, the structure of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide was confirmed by X-ray analysis, NMR, and IR spectroscopy. Computer modeling was used to understand the conformational behavior of the compound, which is influenced by the internal rotation of the thietanyl group . Similarly, the orientation of the chlorophenyl ring in relation to the thiazole ring in 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide was determined to be at a specific angle, with intermolecular interactions forming chains in the crystal structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the target compound are characterized by their ability to form specific bonds and rings, such as the 1,3,4-oxadiazole ring. The reactivity of the intermediates, such as the thiol group, plays a crucial role in the final substitution reaction that leads to the formation of the desired N-substituted acetamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their antibacterial activity and enzyme inhibition potential. The derivatives exhibit significant antibacterial activity against both gram-negative and gram-positive bacteria, with some compounds showing comparable or superior activity to standard antibiotics like ciprofloxacin. The anti-enzymatic potential was moderate, as assessed by inhibition of the α-chymotrypsin enzyme. Computational docking studies helped identify the active binding sites and provided a correlation with the bioactivity data. Additionally, the cytotoxicity data suggested that certain substitutions on the oxadiazole moiety resulted in less cytotoxic compounds .

Case Studies and Applications

The synthesized compounds, particularly the one with the highest antibacterial activity, could serve as a lead for the development of new antibacterial agents. The case of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide (7o) is a notable example, as it exhibited remarkable activity against specific bacterial strains. These findings could be relevant for the pharmaceutical industry in the search for new drugs to combat antibiotic-resistant bacteria .

Applications De Recherche Scientifique

Synthetic Routes and Characterization

A novel synthetic route for 1,3,4-oxadiazole derivatives, showcasing potent α-glucosidase inhibitory potential, was developed through successive conversions starting from 4-chlorobenzoic acid. This process demonstrates the versatility of 1,3,4-oxadiazole compounds in medicinal chemistry, highlighting their potential as drug leads (Iftikhar et al., 2019).

Biological Screening

Several 1,3,4-oxadiazole derivatives were synthesized and screened for their biological activity, particularly against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This research underscores the therapeutic potential of 1,3,4-oxadiazole derivatives in treating conditions associated with enzyme dysfunction (Rehman et al., 2013).

Pharmacological Evaluation

N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides were synthesized and evaluated for their anti-bacterial potential, highlighting the structural versatility of these compounds in developing new antibacterial agents (Siddiqui et al., 2014).

Antimicrobial Agents

Chalcones-bearing 1,3,4-oxadiazole derivatives were synthesized as novel bio-active agents against multidrug-resistant bacteria and fungi, illustrating the application of 1,3,4-oxadiazole compounds in addressing antimicrobial resistance (Joshi & Parikh, 2013).

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O4S/c1-13-3-8-17(14(2)9-13)24-19(28)12-31-21-26-25-20(30-21)10-23-18(27)11-29-16-6-4-15(22)5-7-16/h3-9H,10-12H2,1-2H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUWYKUCAUGELE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-((5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2514164.png)

![3-[(E)-2-[(4-chlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2514167.png)

![benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B2514170.png)

![Methyl 3-[[6-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2514172.png)

![1-(Indolin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2514174.png)

![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2514175.png)

![2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B2514181.png)

![2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B2514186.png)